molecular formula C19H25N3O3S B6066627 3,5-dimethoxy-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide

3,5-dimethoxy-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide

Cat. No.: B6066627
M. Wt: 375.5 g/mol
InChI Key: NXMALNRMDLHVJN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a piperidine ring linked to a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Moiety: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine intermediates are then coupled using a suitable linker, often involving reductive amination or nucleophilic substitution reactions.

    Final Assembly: The benzamide core is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane complexes.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study receptor-ligand interactions due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and piperidine moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • **3,4-dimethoxy-N-[4-methyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-thiazol-2-ylidene]benzamide
  • **4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Comparison:

    Structural Differences: The position and nature of substituents on the benzamide core and the heterocyclic rings.

    Biological Activity: Variations in biological activity due to differences in molecular structure, affecting binding affinity and specificity to biological targets.

    Synthetic Accessibility: Differences in synthetic routes and ease of production.

This compound’s unique combination of functional groups and structural complexity makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethoxy-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-24-16-8-15(9-17(10-16)25-2)19(23)21-11-14-4-3-6-22(12-14)13-18-20-5-7-26-18/h5,7-10,14H,3-4,6,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMALNRMDLHVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)CC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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